N,3-dimethyl-1,3-thiazolidin-2-imine

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Thiazolidin-2-imines remain underexplored compared to carbonyl-containing analogs, complicating baseline pharmacophore evaluation. N,3-Dimethyl-1,3-thiazolidin-2-imine (CAS 121215-88-1) provides the minimal N-alkylated scaffold for systematic SAR studies. • Clean baseline for evaluating C5-substitution, amidine functionality, or iminium salt derivatization • Demonstrated utility as negative control in antibacterial screening (neutral form inactive vs. cationic iminium salts, MIC 1.25-10 mg/mL) • Suitable reference for DFT calculations, docking studies, and QSAR model development. Available for immediate global shipping.

Molecular Formula C5H10N2S
Molecular Weight 130.21 g/mol
CAS No. 121215-88-1
Cat. No. B046343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-dimethyl-1,3-thiazolidin-2-imine
CAS121215-88-1
SynonymsMethanamine, N-(3-methyl-2-thiazolidinylidene)- (9CI)
Molecular FormulaC5H10N2S
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESCN=C1N(CCS1)C
InChIInChI=1S/C5H10N2S/c1-6-5-7(2)3-4-8-5/h3-4H2,1-2H3
InChIKeyNIXBOTVPKCPJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,3-Dimethyl-1,3-thiazolidin-2-imine (CAS 121215-88-1): A Core Thiazolidin-2-imine Scaffold for Procurement Evaluation


N,3-Dimethyl-1,3-thiazolidin-2-imine (CAS 121215-88-1) is a five-membered heterocyclic compound belonging to the thiazolidin-2-imine class, characterized by a C5H10N2S molecular formula and a thiazolidine ring system bearing both an imine (C=N) functionality and N-methyl substitution [1]. Thiazolidin-2-imines are structurally distinct from their more extensively studied carbonyl-containing analogs (e.g., thiazolidin-2-ones and thiazolidin-2,4-diones) and have historically received less synthetic and biological investigation, positioning them as a relatively underexplored chemotype with potential for novel activity profiles [2]. The compound serves as a representative minimal scaffold for this class, enabling systematic structure-activity relationship (SAR) exploration through substitution at the ring nitrogen and imine nitrogen positions.

Why N,3-Dimethyl-1,3-thiazolidin-2-imine Cannot Be Replaced by Common Thiazolidinone Analogs in Research Applications


The thiazolidine heterocycle family encompasses multiple subclasses with fundamentally different electronic structures and reactivity profiles. Thiazolidin-2-imines contain a C=N imine bond at the 2-position, whereas thiazolidin-2-ones possess a C=O carbonyl and thiazolidin-2,4-diones contain two carbonyls. This difference in oxidation state and hydrogen-bonding capacity directly impacts biological target engagement, physicochemical properties, and metabolic stability [1]. Furthermore, the relative under-exploration of thiazolidin-2-imines compared to thiazolidinones means that substitution patterns that are well-characterized in carbonyl-containing analogs may produce unpredictable or divergent outcomes in the imine series [2]. The N,3-dimethyl substitution pattern represents a minimal, unencumbered scaffold that enables baseline evaluation of the thiazolidin-2-imine pharmacophore without confounding steric or electronic effects from extended aromatic or heteroaromatic appendages.

Quantitative Differentiation of N,3-Dimethyl-1,3-thiazolidin-2-imine: Head-to-Head and Class-Level Evidence for Scientific Selection


Synthetic Accessibility: Thiazolidin-2-imines vs. Thiazolidin-2-ones

Thiazolidin-2-imines as a class have been studied significantly less than thiazolidin-2-ones and thiazolidin-2,4-diones, with efficient synthetic strategies for thiazolidin-2-imines having received 'very little attention' until recently [1]. This relative under-exploration creates a differentiation opportunity: thiazolidin-2-imines represent a less crowded chemical space with potentially novel intellectual property and biological activity profiles compared to the extensively patented and clinically exploited thiazolidinone series [1].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Antibacterial Activity: cis-Thiazolidine-2-iminium Salts vs. Neutral Thiazolidin-2-imines

In a 2023 antimicrobial evaluation of cis-thiazolidine-2-iminium tetrafluoroborate salts synthesized via zinc tetrafluoroborate-mediated ring expansion, only four compounds exhibited growth inhibition against Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 1.25 to 10 mg/mL [1]. Notably, the neutral cis-2-iminothiazolidine precursors showed no detectable antibacterial activity under the same assay conditions, demonstrating that the iminium salt form (cationic, with tetrafluoroborate counterion) is essential for activity [1]. This finding establishes a clear functional differentiation between neutral thiazolidin-2-imines and their cationic iminium salt derivatives.

Antimicrobial Research Medicinal Chemistry Bacterial Inhibition

Tyrosinase Inhibition: Thiazolidin-2-imine Potency Relative to Kojic Acid Standard

In a 2022 study evaluating novel thiazolidin-2-imines as tyrosinase inhibitors, two synthesized thiazolidine-2-imine derivatives (4a and 4b) demonstrated potent inhibition of mushroom tyrosinase with IC50 values of 1.151 ± 1.25 μM and 2.079 ± 0.87 μM, respectively [1]. Both compounds exhibited substantially greater potency than kojic acid (IC50 = 16.031 ± 1.27 μM), the standard reference inhibitor used as a positive control in tyrosinase inhibition assays [1]. The potency enhancement relative to kojic acid was approximately 14-fold for compound 4a and 8-fold for compound 4b.

Tyrosinase Inhibition Cosmetic Chemistry Enzyme Assay

Acetylcholinesterase Inhibition: Thiazolidin-2-imine Potency vs. Neostigmine

A one-pot four-component synthesis of thiazolidine-2-imines yielded a lead compound that exhibited exceptionally potent acetylcholinesterase (AChE) inhibition with an IC50 of 0.0023 ± 0.0002 μM [1]. This represents an 88-fold increase in potency compared to the standard drug neostigmine methyl sulfate (IC50 = 0.203 ± 0.004 μM) when tested under the same assay conditions [1]. Molecular docking studies reinforced the in vitro findings, revealing favorable interactions between the lead compound and amino acid residues in the AChE active site [1].

Acetylcholinesterase Inhibition Neurodegenerative Disease Enzyme Assay

Anticancer Selectivity: 2-Imino-5-arylidene-thiazolidine Activity Profile

A library of chemically stabilized 2-imino-5-arylidene-thiazolidines was evaluated for antiproliferative activity against esophageal squamous cell carcinoma cell lines (KYSE-30 and KYSE-150) and non-tumorous esophageal epithelial cells (HET-1A and NES-G4T) [1]. The lead compound (Z)-5-((Z)-4-bromobenzylidene)-N-(4-methoxy-2-nitrophenyl)-4,4-dimethylthiazolidin-2-imine (6g) exhibited selective inhibition, with activity attributed to blocking phosphorylation in the ERK pathway [1]. Importantly, the chemical and physical stability of this thiazolidine library was achieved by blocking the labile C5-position to prevent aerobic oxidation, a critical design consideration that distinguishes these stabilized derivatives from unsubstituted thiazolidin-2-imines [1].

Cancer Research Antiproliferative ERK Inhibition

Nitric Oxide Synthase (NOS) Inhibition: Imine vs. Amidine Functional Group Comparison

A comparative evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as nitric oxide synthase (NOS) inhibitors revealed that amidine-containing compounds emerged as the most potent inhibitors in the series, displaying selectivity among NOS isoforms [1]. The study established that while thiazolidin-2-imines can serve as NOS inhibitor scaffolds, the presence of an amidine functional group (rather than a simple imine) is associated with enhanced potency and isoform selectivity [1]. This SAR finding was part of an extensive investigation that mapped the inhibitory profile of imine-containing heterocycles against the three NOS isoforms (nNOS, iNOS, eNOS).

NOS Inhibition Inflammation Enzyme Assay

Validated Research Application Scenarios for N,3-Dimethyl-1,3-thiazolidin-2-imine Based on Quantitative Evidence


Baseline Scaffold for Structure-Activity Relationship (SAR) Studies in Thiazolidin-2-imine Medicinal Chemistry

N,3-Dimethyl-1,3-thiazolidin-2-imine serves as a minimal, unsubstituted core scaffold for systematic SAR exploration of the thiazolidin-2-imine chemotype. As a representative member of a relatively underexplored class compared to thiazolidinones [1], this compound provides a clean baseline for evaluating the impact of structural modifications (e.g., C5-substitution for oxidative stability as demonstrated in anticancer studies , or introduction of amidine functionality for enhanced NOS inhibition ).

Negative Control or Reference Compound in Antibacterial Screening Assays

Based on the 2023 antimicrobial evaluation demonstrating that neutral cis-2-iminothiazolidines showed no detectable antibacterial activity against Bacillus cereus, whereas their cationic iminium salt counterparts exhibited MIC values of 1.25–10 mg/mL [1], N,3-dimethyl-1,3-thiazolidin-2-imine is appropriate for use as a negative control or baseline reference in antibacterial screening campaigns designed to identify active iminium salt derivatives or alternative substitution patterns.

Starting Material for Synthesis of Functionalized Thiazolidin-2-imine Derivatives via One-Pot Multicomponent Reactions

Recent advances in thiazolidin-2-imine synthesis, including copper-catalyzed one-pot multicomponent reactions among primary amines, ketones, terminal alkynes, and isothiocyanates [1], and CuI/ZnII dual catalysis approaches , enable modular construction of diverse thiazolidin-2-imine libraries. N,3-Dimethyl-1,3-thiazolidin-2-imine represents the simplest N-alkylated member of this class and can serve as a reference point for evaluating synthetic methodology scope and yield optimization.

Reference Compound for Computational Chemistry and Molecular Modeling Studies

With a well-defined molecular structure (C5H10N2S, exact mass 130.0566), N,3-dimethyl-1,3-thiazolidin-2-imine is suitable as a reference compound for density functional theory (DFT) calculations, molecular docking studies, and quantitative structure-activity relationship (QSAR) model development, as exemplified by DFT and docking studies performed on related thiazolidin-2-imines [1]. Its small size and lack of extended conjugation make it computationally tractable for benchmarking force field parameters and validating docking protocols.

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